molecular formula C19H21ClFNO3 B7790807 Paroxetine hydrochloride CAS No. 130855-16-2

Paroxetine hydrochloride

Cat. No.: B7790807
CAS No.: 130855-16-2
M. Wt: 365.8 g/mol
InChI Key: GELRVIPPMNMYGS-RVXRQPKJSA-N
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Description

Paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), was first developed in the late 1970s and has since become a cornerstone in treating major depressive disorder (MDD), generalized anxiety disorder (GAD), and other psychiatric conditions . Its molecular formula is C₁₉H₂₀FNO₃·HCl, with a molecular weight of 365.83 g/mol . The compound exists as a white crystalline powder and is synthesized via demethylation reactions using stable reagents like ethyl chloroformate, achieving industrial-scale purity (>99.5%) . Clinically, this compound is administered as an immediate-release (IR) tablet, with efficacy supported by extensive pharmacokinetic (PK) and pharmacodynamic (PD) data .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paroxetine hydrochloride is synthesized through a multi-step process involving the reaction of 4-fluorophenylpiperidine with 3,4-methylenedioxybenzaldehyde to form the intermediate compound, which is then reduced and cyclized to produce paroxetine . The final step involves the conversion of paroxetine to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Paroxetine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Major Depressive Disorder

Paroxetine has been shown to be effective in treating MDD. Clinical trials indicate that it significantly reduces symptoms compared to placebo, as measured by the Hamilton Depression Rating Scale (HDRS) and Clinical Global Impression (CGI) scores. In one study, paroxetine demonstrated a statistically significant improvement over placebo with a notable reduction in HDRS scores .

Social Anxiety Disorder

The efficacy of paroxetine for SAD has been established in multiple randomized controlled trials. A notable study found that patients treated with paroxetine had a relapse rate of 14% compared to 39% in the placebo group, indicating its effectiveness in preventing relapse .

Obsessive-Compulsive Disorder

Paroxetine is also effective for OCD, with studies showing significant improvements in symptoms when compared to placebo . The treatment duration and dosage vary, but typical regimens involve doses ranging from 20 mg to 50 mg daily.

Pharmacodynamics and Mechanism of Action

Paroxetine functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels available for neurotransmission. This mechanism underlies its effectiveness across various anxiety and mood disorders .

Case Study: Paroxetine Overdose During Pregnancy

One reported case involved a pregnant woman who overdosed on paroxetine but exhibited no severe symptoms following medical intervention. This case highlights the need for careful monitoring when prescribing SSRIs during pregnancy .

Clinical Trial: Efficacy in Chronic Tension-Type Headache

A clinical trial evaluated paroxetine's efficacy for chronic tension-type headaches unresponsive to amitriptyline. Results indicated that while paroxetine did not significantly reduce headache frequency in those previously treated with amitriptyline, it showed modest benefits for patients who had not responded to placebo .

Potential Side Effects and Risks

While generally well-tolerated, paroxetine is associated with side effects such as:

  • Nausea
  • Dizziness
  • Sexual dysfunction
  • Increased risk of suicidal ideation in adolescents

Pharmacokinetics and Drug Interactions

Paroxetine is metabolized predominantly by CYP2D6 enzymes, which can lead to significant drug interactions. It can inhibit the metabolism of other drugs processed by this pathway, necessitating caution when co-prescribing medications like risperidone or atomoxetine .

Summary Table of Applications and Efficacy

ApplicationStudy TypeEfficacyNotes
Major Depressive DisorderPlacebo-Controlled TrialsSignificant improvement over placeboHDRS scores decreased significantly
Social Anxiety DisorderRandomized Controlled TrialsLower relapse rates compared to placebo14% vs 39% relapse rates
Obsessive-Compulsive DisorderClinical TrialsSignificant symptom reductionEffective across various dosages
Chronic Tension-Type HeadacheOpen-label TrialModest benefits notedIneffective post-amitriptyline treatment

Mechanism of Action

Paroxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, in the brain. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target of paroxetine is the serotonin transporter (SERT), which it binds to with high affinity, preventing the reabsorption of serotonin into presynaptic neurons . This action helps alleviate symptoms of depression and anxiety by maintaining higher levels of serotonin in the brain .

Comparison with Similar Compounds

Paroxetine Mesylate

Formulation and Bioequivalence Paroxetine mesylate, a salt alternative to paroxetine hydrochloride, is available only in a 7.5 mg capsule . However, well-designed clinical trials comparing bioequivalence and therapeutic outcomes between the two salts are lacking .

Key Differences

Parameter This compound Paroxetine Mesylate
Formulation IR tablet 7.5 mg capsule
Bioequivalence Reference standard Slight deviations in PK
Clinical Data Extensive efficacy/safety data Limited comparative studies

Paroxetine Controlled-Release (CR)

Formulation Technology The CR formulation uses enteric-coated, hydrophilic gel matrices (e.g., hypromellose) to delay drug release, reducing peak plasma concentrations and improving gastrointestinal (GI) tolerability . Dry granulation and double-compression methods ensure dissolution similarity (ƒ₂ > 50) to IR formulations, with relative bioavailability ranging from 108.7% to 146.8% .

Comparative PK Profile

Parameter IR Formulation CR Formulation
CYP2D6 Inhibition Significant Similar inhibition profile
Tolerability Higher GI adverse events Improved GI tolerability

Other Formulations

  • Fast-Dissolving Sublingual Films : Preliminary studies show rapid absorption (similar to IR) but lack comparative clinical data .
  • Sustained-Release Tablets : Optimized with hydroxypropyl methylcellulose (HPMC) to match brand-product dissolution profiles, ensuring stability under accelerated conditions .

Biological Activity

Paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. Its biological activity is characterized by its interaction with various neurotransmitter systems and molecular targets, leading to significant pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, pharmacokinetics, and case studies.

Paroxetine's primary mechanism involves the inhibition of the serotonin transporter (SERT), which increases serotonin levels in the synaptic cleft. This action is crucial for its antidepressant and anxiolytic effects. The binding affinity of paroxetine to SERT is notably high, making it one of the most potent SSRIs available .

Molecular Interactions

  • Serotonin Transporter (SERT) : Paroxetine binds to SERT, preventing the reuptake of serotonin into presynaptic neurons.
  • Cytochrome P450 Enzymes : It interacts with CYP2D6 and CYP3A4, which are involved in its metabolism. Genetic polymorphisms in these enzymes can significantly affect paroxetine's pharmacokinetics .
  • Protein Binding : Approximately 95% of paroxetine is bound to plasma proteins, primarily P-glycoprotein (P-gp), which influences its distribution and elimination .

Pharmacokinetics

The pharmacokinetic profile of paroxetine includes:

  • Absorption : Rapidly absorbed after oral administration.
  • Volume of Distribution : Ranges from 3.1 to 28.0 L/kg.
  • Elimination Half-Life : Approximately 21 hours .
  • Metabolism : Primarily metabolized in the liver with inactive metabolites formed through oxidation and conjugation .

Clinical Efficacy

Paroxetine has been shown to be effective in various clinical settings. A systematic review encompassing 29 published clinical trials indicated that paroxetine was more effective than placebo in reducing symptoms of major depressive disorder .

Efficacy Summary Table

ConditionEfficacy Compared to PlaceboKey Findings
Major Depressive DisorderSignificantFewer patients showed no improvement (RR 0.83)
Generalized Anxiety DisorderSignificantStatistically superior on HAM-A scale
Obsessive-Compulsive DisorderSignificantEffective in reducing compulsive behaviors

Adverse Effects

While paroxetine is effective, it is also associated with several adverse effects. Commonly reported side effects include:

  • Nausea
  • Somnolence
  • Sexual dysfunction
  • Increased cholesterol levels .

A notable concern is the increased risk of suicidal ideation, particularly in younger populations .

Case Study 1: Overdose During Pregnancy

A 21-year-old pregnant woman ingested approximately 300 mg of paroxetine as a suicide attempt but exhibited no significant adverse effects after treatment with gastric lavage and monitoring . This case highlights the need for careful management and monitoring during pregnancy when SSRIs are involved.

Case Study 2: Serotonin Syndrome

An 18-year-old female developed serotonin syndrome after taking an overdose of paroxetine. She was treated successfully with hydration and cyproheptadine, emphasizing the importance of recognizing serotonin syndrome in patients on SSRIs .

Research Findings on Microbiota Interaction

Recent studies have suggested that paroxetine may alter gut microbiota composition and bile acid levels. In a study involving DBA/2J mice treated with paroxetine, significant changes were observed in microbiota diversity and metabolic profiles, indicating potential implications for gastrointestinal health and overall metabolism .

Q & A

Basic Research Questions

Q. What advanced spectroscopic techniques are recommended for structural elucidation of paroxetine hydrochloride, and how are they applied experimentally?

  • Methodological Answer : Use 2D-NMR techniques (¹H-¹H COSY, ¹³C-¹H HSQC, and ¹³C-¹H HMBC) to assign all hydrogen and carbon signals in this compound. For example, DEPT 135° spectra distinguish CH₃, CH₂, and CH groups, while HMBC correlations resolve long-range coupling between carbons and hydrogens. Employ a high-field NMR spectrometer (≥400 MHz) with deuterated solvents (e.g., DMSO-d₆) to enhance resolution .

Q. How can researchers validate the purity of this compound batches using pharmacopeial standards?

  • Methodological Answer : Follow USP guidelines for system suitability testing. Use HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30). Monitor impurities like paroxetine-related compounds A and B (retention times ~0.9 and 1.0 relative to paroxetine). Calculate purity using peak area normalization, ensuring ≤0.1% for individual impurities .

Q. What experimental designs are optimal for studying this compound’s dissolution profile in extended-release formulations?

  • Methodological Answer : Use a USP Apparatus II (paddle) at 50 rpm with 900 mL of pH 6.8 phosphate buffer. Compare dissolution profiles using similarity factor (f₂) ≥50 against reference products. Optimize hydrophilic matrix materials (e.g., HPMC K100LV/K4M blends) via orthogonal experiments to achieve zero-order release kinetics .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s association with breast cancer risk be reconciled?

  • Methodological Answer : Conduct stratified analyses to adjust for confounders (e.g., menopausal status, hormone therapy). For example, Fulton-Kehoe’s study found a 50% risk reduction (OR=0.52) in high-dose users, while Wernli et al. observed no association. Use Cox proportional hazards models with time-dependent covariates to address latency and cumulative dose effects .

Q. What strategies mitigate batch-to-batch variability in this compound’s amorphous-to-hydrate transitions?

  • Methodological Answer : Apply thermodynamic modeling (e.g., Gibbs free energy calculations) to predict hydrate stability. Experimentally, use dynamic vapor sorption (DVS) to monitor moisture uptake and X-ray powder diffraction (XRPD) to detect crystalline phases. Store samples at ≤40% RH to suppress hydrate formation .

Q. How do serotonin transporter (SERT) binding kinetics differ between this compound and its deuterated analogs?

  • Methodological Answer : Perform radioligand displacement assays using [³H]paroxetine. Compare IC₅₀ values for SERT inhibition between paroxetine-d4 hydrochloride and the parent compound. Use HEK-293 cells expressing human SERT to quantify binding affinity (Kd) and dissociation rates .

Q. What methodological challenges arise when comparing bioequivalence of paroxetine mesylate and hydrochloride salts?

  • Methodological Answer : Address differences in pharmacokinetic profiles due to salt form solubility. Conduct crossover studies with LC-MS/MS quantification of plasma paroxetine levels. Use non-compartmental analysis (NCA) for AUC₀–∞ and Cmax comparisons, ensuring 90% confidence intervals within 80–125% .

Q. How can multimodal therapies (e.g., rTMS + paroxetine) be optimized for treatment-resistant depression?

  • Methodological Answer : Design randomized trials with factorial designs to isolate interaction effects. For example, combine 20 mg/day paroxetine with 10 Hz rTMS (1,200 pulses/session) over the left dorsolateral prefrontal cortex. Assess serum biomarkers (BDNF, 5-HT) at baseline and 8 weeks to quantify neuroplasticity changes .

Q. Data Contradiction Analysis

Q. Why do some studies report paroxetine’s efficacy against chemotherapy-induced fatigue while others do not?

  • Critical Analysis : Morrow et al. found no fatigue reduction (p=0.23) despite reduced depression scores (p<0.01), suggesting fatigue may involve non-serotonergic pathways (e.g., inflammatory cytokines). Reanalyze data with mediation models to disentangle fatigue-depression overlap and stratify by baseline CRP levels .

Q. How should researchers address discrepancies in impurity profiles between generic and innovator paroxetine formulations?

  • Critical Analysis : Use forced degradation studies (acid/alkaline hydrolysis, oxidation) to identify degradation pathways. Compare impurity thresholds via LC-MS with ion trap detection, referencing USP monographs for acceptance criteria. Investigate excipient interactions (e.g., magnesium stearate) as potential catalysts .

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61869-08-7 (Parent)
Record name Paroxetine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID50228914
Record name Paroxetine hydrochloride [USP]
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Molecular Weight

365.8 g/mol
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CAS No.

78246-49-8, 130855-16-2, 110429-35-1
Record name Paroxetine hydrochloride
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Record name Paroxetine hydrochloride [USP]
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Record name Paroxetine hydrochloride, (+/-)-
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Record name Paroxetine hydrochloride
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Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R)
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Record name PAROXETINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

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